molecular formula C16H18N2O3S B2508423 2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 923372-29-6

2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2508423
CAS No.: 923372-29-6
M. Wt: 318.39
InChI Key: BHTXDRNFPAGGFY-UHFFFAOYSA-N
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Description

2-(2-(4-Ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 923372-29-6) is a synthetic small molecule with a molecular formula of C16H18N2O3S and a molecular weight of 318.39 g/mol . It features a thiophene carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . Thiophene derivatives are of significant interest in scientific research due to their wide range of reported biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The specific structural motifs present in this compound—including the 4-ethoxyphenyl acetamido group and the N-methylcarboxamide functionality—make it a valuable building block for constructing combinatorial libraries and exploring new structural prototypes in drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening assays. Its calculated physical properties include a density of 1.255±0.06 g/cm³ and a topological polar surface area of 95.7 Ų . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTXDRNFPAGGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S. The synthesis typically involves several steps:

  • Formation of the Ethoxy Phenyl Acetamide Intermediate : The reaction of 4-ethoxyaniline with acetic anhydride to form 4-ethoxyphenylacetamide.
  • Coupling with Thiophene Derivative : This intermediate is then coupled with N-methylthiophene-3-carboxylic acid using a coupling reagent like EDCI in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

These studies often employ assays such as MTT or SRB to evaluate cell viability and cytotoxicity. For instance, a study reported an IC50 value in the micromolar range for MCF-7 cells, indicating promising anticancer potential .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. It shows activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential use in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : The thiophene ring structure may contribute to antioxidant effects, reducing oxidative stress within cells .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7~5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Case Study: Anticancer Efficacy

In a notable study, researchers evaluated the efficacy of the compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicative of early apoptotic events .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide
  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 8719932
  • Anticancer Activity
    • The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies indicate that thiophene derivatives can disrupt cancer cell proliferation by targeting various signaling pathways.
  • Antibacterial and Antifungal Properties
    • Research suggests that derivatives of thiophene, including this compound, exhibit significant antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents.
  • Neurological Applications
    • Preliminary studies indicate that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Biological Research Applications

  • Investigating Biological Pathways
    • The compound is utilized in research to explore its effects on various biochemical pathways, including those involved in inflammation and microbial resistance.
  • Targeting Molecular Pathways
    • It has been studied for its interaction with specific molecular targets such as protein kinases, which play critical roles in cell signaling and disease progression.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations of 10 μM and higher. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Candida albicans. These results suggest its potential use as a lead compound in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Modifications

2.1.1 Thiophene vs. Benzimidazole Core
The benzimidazole derivative 2-[2-(4-ethoxyphenyl)methyl]-5-methyl-benzimidazole-1-ethanamine () replaces the thiophene ring with a benzimidazole core. This substitution introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering biological target interactions. Benzimidazoles are often associated with antiviral or antiparasitic activity, whereas thiophene carboxamides may prioritize kinase or enzyme inhibition .

Fused-Ring Systems

  • However, this modification raises molecular weight (394.5 g/mol) compared to the simpler thiophene core .
  • Cyclohepta[b]thiophene (CAS 942008-51-7, ): A seven-membered fused ring further enlarges the hydrophobic surface area, which may enhance lipid solubility but reduce aqueous stability .

Substituent Variations

Acetamido Group Modifications
  • Sulfonyl vs. Ethoxy Substituents :
    • 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941951-89-9, ) replaces the ethoxy group with a sulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering metabolic pathways (e.g., resistance to oxidative demethylation) .
    • 4-Ethoxyphenyl in the target compound provides moderate electron-donating effects, favoring interactions with hydrophobic enzyme pockets.
Carboxamide Side Chains
  • N-Methyl vs. N-Methoxyethyl: N-(2-Methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide () introduces a methoxyethyl group, increasing polarity and water solubility. This modification could reduce blood-brain barrier penetration compared to the N-methyl group in the target compound .

Functional Group Impact on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(2-(4-Ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide (Target) C₁₇H₁₉N₂O₃S 331.4 4-Ethoxyphenyl, N-methyl carboxamide
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide C₁₆H₁₆N₂O₅S₂ 380.4 4-Methoxyphenylsulfonyl
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₁₇H₁₈N₂O₅S₂ 394.5 Cyclopenta fusion, sulfonyl
N-(2-Methoxyethyl)-...-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₀H₂₅N₂O₅S 417.5 Tetrahydrobenzo fusion, methoxyethyl

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide with high yield and purity?

Answer:
Synthesis requires precise control of temperature (e.g., 0–5°C for coupling reactions), solvent selection (e.g., dichloromethane or toluene for solubility and reactivity), and catalysts (e.g., piperidine for Knoevenagel condensations). Multi-step protocols often involve:

  • Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .
  • Purification via recrystallization (e.g., alcohol for removing unreacted intermediates) .
    Yield optimization (72–94%) can be achieved by monitoring reaction progress with TLC and adjusting stoichiometric ratios .

Advanced: How can computational modeling predict reaction pathways for synthesizing thiophene-3-carboxamide derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model:

  • Transition states to identify energetically favorable pathways .
  • Electronic effects of substituents (e.g., ethoxy groups altering electron density on the phenyl ring) .
    Experimental validation via kinetic studies (e.g., varying temperature or solvent polarity) and spectroscopic analysis (e.g., NMR to confirm regioselectivity) is critical .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • 1H/13C NMR : Assigns protons (e.g., methyl groups at δ 2.3–2.5 ppm) and carbons (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence biological activity?

Answer:

  • Lipophilicity : Ethoxy groups enhance membrane permeability compared to methoxy, as shown in SAR studies of similar thiophene carboxamides .
  • Electron-withdrawing effects : Substituents on the phenyl ring modulate binding affinity (e.g., 4-ethoxy vs. 4-chloro in enzyme inhibition assays) .
    Methodology : Compare IC50 values in target-specific assays (e.g., kinase inhibition) and correlate with computational docking results .

Advanced: How can contradictory biological assay data (e.g., antioxidant vs. pro-inflammatory effects) be resolved?

Answer:

  • Dose-response studies : Assess activity across concentrations (e.g., 1–100 μM) to identify biphasic effects .
  • Mechanistic profiling : Use Western blotting or qPCR to evaluate pathways (e.g., NF-κB for anti-inflammatory activity) .
  • Redox potential measurements : Quantify ROS scavenging capacity via DPPH or FRAP assays to clarify antioxidant claims .

Basic: What are the standard protocols for evaluating in vitro biological activity?

Answer:

  • Antioxidant assays : DPPH radical scavenging (IC50 calculation) and lipid peroxidation inhibition .
  • Enzyme inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) with kinetic monitoring .
  • Cell viability : MTT assay on relevant cell lines (e.g., cancer or immune cells) .

Advanced: What strategies minimize byproduct formation during multi-step synthesis?

Answer:

  • Stepwise temperature control : Low temperatures (0–5°C) during coupling reactions reduce side-product formation .
  • Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) .
  • Chromatographic monitoring : HPLC or GC-MS to track intermediates and optimize reaction quenching .

Basic: How is purity validated for this compound in preclinical studies?

Answer:

  • Elemental analysis : Confirm C, H, N, S content within 0.5% of theoretical values .
  • Melting point consistency : Compare observed vs. literature values (e.g., ±2°C) .
  • HPLC purity : ≥95% purity threshold with UV detection at λmax ~254 nm .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs) in material science?

Answer:

  • Coordination sites : The carboxamide and thiophene groups may bind transition metals (e.g., Cu²+ or Fe³+) .
  • Methodology : Synthesize MOFs via solvothermal reactions and characterize porosity via BET surface area analysis .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug strategies : Modify ester groups (e.g., ethyl to methyl) to enhance aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor aggregation in PBS or cell culture media .

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